molecular formula C17H25N5O5S B13112998 3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B13112998
M. Wt: 411.5 g/mol
InChI Key: CQHLYYLTSYUATH-RSLMWUCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Components:

  • Triazolopyrimidinone Core :

    • The triazolo[4,5-d]pyrimidin-7-one system indicates fusion between the triazole (positions 1–3) and pyrimidinone (positions 4–7) rings at pyrimidine positions 4 and 5.
    • The suffix -one specifies the ketone group at position 7.
  • Substituents :

    • 5-(Propylthio) : A propylthio group (-S-CH2CH2CH3) is attached to position 5 of the pyrimidinone ring.
    • 3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl) : This substituent comprises a bicyclic cyclopenta[d]dioxol system with:
      • A 2-hydroxyethoxy group at position 6.
      • 2,2-Dimethyl groups on the dioxolane ring.
      • Stereochemical descriptors (3aS,4R,6S,6aR) for the four chiral centers.

Stereochemical Analysis:

The Cahn–Ingold–Prelog (CIP) priority rules assign configurations to each stereocenter in the cyclopenta[d]dioxol moiety:

Stereocenter Substituents (Priority Order) Configuration
3a O, C4, C6a, CH2 S
4 O, C3a, C6, C5

Properties

Molecular Formula

C17H25N5O5S

Molecular Weight

411.5 g/mol

IUPAC Name

3-[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-5-propylsulfanyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C17H25N5O5S/c1-4-7-28-16-18-14-11(15(24)19-16)20-21-22(14)9-8-10(25-6-5-23)13-12(9)26-17(2,3)27-13/h9-10,12-13,23H,4-8H2,1-3H3,(H,18,19,24)/t9-,10+,12+,13-/m1/s1

InChI Key

CQHLYYLTSYUATH-RSLMWUCJSA-N

Isomeric SMILES

CCCSC1=NC2=C(C(=O)N1)N=NN2[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1)N=NN2C3CC(C4C3OC(O4)(C)C)OCCO

Origin of Product

United States

Biological Activity

The compound 3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule with significant potential in pharmacology due to its unique structural characteristics. This article delves into its biological activity, examining its mechanisms of action, therapeutic implications, and relevant research findings.

The compound is classified under the CAS number 1456538-51-4 and has a molecular formula of C17H25N5O5S , with a molecular weight of 411.48 g/mol . Its structural features include a triazolo-pyrimidine core and a tetrahydro-cyclopentadioxole moiety.

PropertyValue
Molecular FormulaC17H25N5O5S
Molecular Weight411.48 g/mol
Boiling Point635.9 ± 65.0 °C (Predicted)
Density1.62 ± 0.1 g/cm³ (Predicted)
pKa14.33 ± 0.10 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The presence of the triazole and pyrimidine rings suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or tumor progression.
  • Receptor Modulation : Potential modulation of receptor activity could influence pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation. For instance, triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound's anti-inflammatory properties may stem from its ability to reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophage models. This suggests it could be a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 50 µM .
  • Inflammation Model : In an experimental model using RAW264.7 macrophages, compounds similar to the target molecule significantly reduced LPS-induced NO production by approximately 35%, indicating strong anti-inflammatory potential .

Research Findings

Recent research highlights the importance of the structural features in determining biological activity:

  • Triazolo-Pyrimidine Core : This structure has been linked to enhanced binding affinity for biological targets compared to simpler structures lacking these features.
  • Functional Group Influence : The presence of hydroxyethoxy and propylthio groups enhances solubility and bioavailability, potentially improving therapeutic efficacy .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Similarity Indexing of Compound A vs. Reference Drugs

Reference Drug Tanimoto Coefficient Shared Structural Motifs Predicted Overlap in Bioactivity
Ticagrelor 0.72 Triazolo-pyrimidine, cyclopenta Antiplatelet, P2Y12 antagonism
SAHA (HDAC inhibitor) 0.31 None Low
Aglaithioduline 0.65 Thioether, heterocyclic core Kinase inhibition

Data derived from fingerprint-based similarity analysis .

Preparation Methods

Starting Materials and Key Intermediates

  • The cyclopenta[d]dioxol scaffold is typically synthesized from chiral precursors such as benzyl [(3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl]carbamate or related carbamate derivatives.
  • These intermediates are prepared by stereoselective cyclization and protecting group strategies to maintain the chiral centers.

Functionalization with 2-Hydroxyethoxy Group

  • The 6-position of the cyclopenta ring is functionalized with a 2-hydroxyethoxy substituent via nucleophilic substitution or etherification reactions.
  • This step is crucial for introducing the hydroxyalkyl side chain that later participates in coupling with the triazolopyrimidine moiety.

Synthesis of the Triazolopyrimidine Core

Formation of the 3H-triazolo[4,5-d]pyrimidin-7(6H)-one

  • The triazolopyrimidine core is synthesized through cyclization reactions involving substituted pyrimidines and azide or hydrazine derivatives.
  • The 5-(propylthio) substituent is introduced via nucleophilic substitution using propylthiol or related reagents on appropriately functionalized pyrimidine intermediates.

Key Intermediates and Protecting Groups

  • Intermediates such as tert-butyl protected amino derivatives are used to facilitate selective reactions and purification.
  • Protecting groups are removed in the final steps to yield the free functional groups necessary for biological activity.

Coupling of Cyclopenta[d]dioxol and Triazolopyrimidine Units

Coupling Reaction Conditions

  • The coupling typically involves nucleophilic substitution or amide bond formation between the hydroxyethoxy-substituted cyclopentane and the amino-substituted triazolopyrimidine.
  • Conditions often include mild bases, polar aprotic solvents, and sometimes catalysts to promote efficient coupling without racemization.

Purification and Yield Optimization

  • Chromatographic techniques (e.g., silica gel chromatography) are employed to purify the crude product.
  • Process optimizations focus on maximizing yield and stereochemical purity, minimizing side reactions, and enabling scale-up for industrial production.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Notes
1 Synthesis of benzyl [(3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl]carbamate Chiral precursors, protecting groups, stereoselective cyclization High stereocontrol, intermediate for further functionalization
2 Introduction of 2-hydroxyethoxy substituent Etherification with 2-hydroxyethyl reagents Essential for coupling functionality
3 Synthesis of 5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one core Cyclization of pyrimidine derivatives, propylthiol substitution Use of tert-butyl protecting groups, control of substitution pattern
4 Coupling of cyclopentane and triazolopyrimidine units Nucleophilic substitution or amide bond formation, mild base, polar aprotic solvent Optimization for yield and stereochemical integrity
5 Purification and isolation Chromatography, crystallization Ensures purity and removal of side products

Research Findings and Process Advantages

  • The described synthetic routes provide robust and scalable methods for preparing the compound with high stereochemical purity and yield.
  • Process improvements include reduced chemical usage , shorter manufacturing times , and recovery of chiral intermediates and solvents , enhancing sustainability and cost-efficiency.
  • The modular approach allows for diverse analog synthesis , facilitating medicinal chemistry exploration of ticagrelor-like compounds.
  • The use of diastereomeric salt formation for chiral resolution has been reported to improve enantiomeric purity of key intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.